molecular formula C19H25N3O3 B2975008 1-(4-methoxyphenyl)-2-{4-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl}ethan-1-one CAS No. 1323567-24-3

1-(4-methoxyphenyl)-2-{4-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl}ethan-1-one

Cat. No.: B2975008
CAS No.: 1323567-24-3
M. Wt: 343.427
InChI Key: HPNDFHHYDMIKKO-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenyl)-2-{4-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl}ethan-1-one (CAS 1323567-24-3) is a chemical compound with a molecular formula of C19H25N3O3 and a molecular weight of 343.42 g/mol . This complex organic molecule features a hybrid structure that incorporates a piperidine ring, a 4-methoxyphenyl group, and a 1,3,4-oxadiazole moiety substituted with an isopropyl chain . Compounds containing the 1,3,4-oxadiazole scaffold are of significant interest in medicinal chemistry and drug discovery due to their wide range of potential pharmacological properties. Research into similar piperidine and oxadiazole-containing compounds indicates potential applications as probes in biochemical assays to study enzyme activity and protein interactions . Furthermore, research on cationic amphiphilic drugs suggests that some compounds with similar structural features may be investigated for their role in inhibiting lysosomal phospholipase A2 (PLA2G15), a key mechanism associated with drug-induced phospholipidosis, providing a platform for studying this form of drug toxicity . This product is intended for research and development purposes in laboratory settings only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

1-(4-methoxyphenyl)-2-[4-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O3/c1-13(2)18-20-21-19(25-18)15-8-10-22(11-9-15)12-17(23)14-4-6-16(24-3)7-5-14/h4-7,13,15H,8-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPNDFHHYDMIKKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN=C(O1)C2CCN(CC2)CC(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-methoxyphenyl)-2-{4-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl}ethan-1-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the oxadiazole ring: This can be achieved by reacting an appropriate hydrazide with an isocyanate under reflux conditions.

    Attachment of the piperidine ring: The oxadiazole intermediate is then reacted with a piperidine derivative in the presence of a suitable base, such as potassium carbonate, to form the desired piperidine-oxadiazole compound.

    Introduction of the methoxyphenyl group: Finally, the methoxyphenyl group is introduced through a Friedel-Crafts acylation reaction using methoxybenzene and an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, alternative solvents, and catalysts to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(4-methoxyphenyl)-2-{4-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl}ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or a carbonyl group under appropriate conditions.

    Reduction: The carbonyl group in the ethanone moiety can be reduced to an alcohol using reducing agents like sodium borohydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of 4-hydroxyphenyl or 4-formylphenyl derivatives.

    Reduction: Formation of 1-(4-methoxyphenyl)-2-{4-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl}ethanol.

    Substitution: Formation of 4-aminophenyl or 4-thiolphenyl derivatives.

Scientific Research Applications

1-(4-methoxyphenyl)-2-{4-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl}ethan-1-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(4-methoxyphenyl)-2-{4-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl}ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Analogues with 1,3,4-Oxadiazole Moieties

Compound 4h ()

Structure: 3-[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]-1-(4-phenoxyphenyl)propan-1-one. Key Differences:

  • Replaces the piperidine-ethanone linkage with a propanone chain.
  • Substitutes the isopropyl group on oxadiazole with a 4-methoxyphenyl group.
    Activity : Exhibits anti-inflammatory properties, suggesting that the oxadiazole ring and methoxy groups contribute to bioactivity .
2-[[5-(2,3-Dihydrobenzodioxin-6-yl)-1,3,4-Oxadiazol-2-yl]Sulfanyl]-1-(4-Methylpiperidin-1-yl)Ethanone ()

Structure: Features a benzodioxin-substituted oxadiazole and a methylpiperidine-ethanone core. Key Differences:

  • Sulfanyl linker instead of a direct piperidine-oxadiazole bond.
  • Benzodioxin substituent may enhance antioxidant activity.

Analogues with Piperidine Linkers and Heterocycles

1-{3-(4-Chlorophenyl)-5-[4-(Propan-2-yl)Phenyl]-4,5-Dihydro-1H-Pyrazol-1-yl}Propan-1-one ()

Structure : Contains a pyrazoline ring instead of oxadiazole, with a chlorophenyl and isopropyl substituent.
Key Differences :

  • Pyrazoline core (5-membered ring with two adjacent nitrogens) vs. oxadiazole.
  • Chlorophenyl group increases lipophilicity compared to methoxyphenyl.
    Activity : Demonstrates antitumor, antimicrobial, and antioxidant activities, highlighting the role of nitrogen-rich heterocycles .
1-(4-{4-[5-(4-Chlorophenyl)-1H-Pyrazol-3-yl]Piperidin-1-yl}-3-Nitrophenyl)Ethan-1-one ()

Structure : Integrates a pyrazole ring and nitro group on the aromatic core.
Key Differences :

  • Pyrazole instead of oxadiazole.
  • Activity: Structural data suggest applications in antimicrobial or anticancer research .

Analogues with Varied Heterocycles

3-[5-(4-Fluorophenyl)-1,3,4-Thiadiazol-2-yl]-2-(4-Methoxyphenyl)-1,3-Thiazolidin-4-one ()

Structure: Replaces oxadiazole with thiadiazole and thiazolidinone rings. Key Differences:

  • Sulfur atoms in thiadiazole improve π-π stacking interactions.
  • Thiazolidinone is associated with antidiabetic and antimicrobial activity. Activity: Not reported, but thiadiazole derivatives often exhibit enhanced metabolic stability .
(2E)-1-[5-Methyl-1-(4-Methylphenyl)-1H-1,2,3-Triazol-4-yl]-3-[4-(Piperidin-1-yl)Phenyl]Prop-2-en-1-one ()

Structure: Triazole ring replaces oxadiazole, with a propenone linker. Key Differences:

  • Triazole’s hydrogen-bonding capacity vs. oxadiazole’s rigidity.
  • Extended conjugation in propenone may alter electronic properties. Activity: Triazoles are known for antifungal and antiviral applications .

Comparative Data Table

Compound Key Structural Features Biological Activity Reference
Target Compound 4-Methoxyphenyl, oxadiazole, piperidine Not specified (hypothesized) -
Compound 4h () Propanone linker, phenoxyphenyl Anti-inflammatory
(Pyrazoline derivative) Chlorophenyl, pyrazoline, isopropyl Antitumor, antimicrobial
(Benzodioxin-oxadiazole) Sulfanyl linker, benzodioxin Potential antioxidant
(Pyrazole-nitro derivative) Pyrazole, nitro group Hypothesized antimicrobial

Research Implications

  • Structural-Activity Relationships (SAR): The piperidine-oxadiazole combination in the target compound may enhance bioavailability compared to propanone-linked analogs (e.g., Compound 4h) .
  • Heterocycle Impact : Replacing oxadiazole with thiadiazole () or pyrazoline () alters electronic properties and bioactivity, suggesting tunability for specific targets.
  • Substituent Effects : Methoxy groups (electron-donating) vs. chloro/nitro groups (electron-withdrawing) influence lipophilicity and target binding .

Biological Activity

The compound 1-(4-methoxyphenyl)-2-{4-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl}ethan-1-one represents a novel class of chemical entities that exhibit diverse biological activities. This article reviews the biological activities associated with this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure

The molecular structure of the compound is characterized by the following components:

  • Methoxyphenyl group : Contributes to lipophilicity and potential interactions with biological targets.
  • Piperidine ring : Known for its role in various pharmacological activities.
  • Oxadiazole moiety : Imparts unique properties related to anti-inflammatory and anticancer activities.

Anticancer Activity

Research indicates that oxadiazole derivatives possess significant anticancer properties. For instance, compounds containing the 1,3,4-oxadiazole scaffold have shown promising results against various cancer cell lines. A study highlighted that derivatives exhibited IC50 values ranging from 92.4 µM to lower against a panel of eleven cancer cell lines, including human colon adenocarcinoma (HT-29) and lung adenocarcinoma (A549) .

Cell Line IC50 (µM)
Human Colon Adenocarcinoma (HT-29)92.4
Human Lung Adenocarcinoma (A549)< 50
Human Cervical Carcinoma (HeLa)< 100

Anti-inflammatory Activity

The compound has been evaluated for its anti-inflammatory properties. In vitro studies demonstrated that it inhibits key inflammatory mediators, potentially through the inhibition of cyclooxygenases (COX) and other inflammatory pathways . The presence of the oxadiazole ring is crucial for this activity.

Antimicrobial Properties

Preliminary studies suggest that derivatives of the compound exhibit antimicrobial effects against both gram-positive and gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic pathways .

The biological activity of 1-(4-methoxyphenyl)-2-{4-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl}ethan-1-one is believed to be mediated through multiple pathways:

  • Inhibition of Enzymatic Activity : The oxadiazole moiety interacts with enzymes such as COX and HDACs, leading to reduced inflammation and altered cancer cell proliferation.
  • Modulation of Receptor Activity : The piperidine component may enhance affinity for neurotransmitter receptors or other target proteins involved in pain and inflammation signaling.

Case Studies

Several case studies have documented the efficacy of similar compounds in clinical settings:

  • Study on Cancer Cell Lines : A series of oxadiazole derivatives were tested against various cancer cell lines, showing a significant reduction in viability compared to controls .
"The introduction of the oxadiazole ring significantly enhances anticancer activity across multiple cell lines."

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